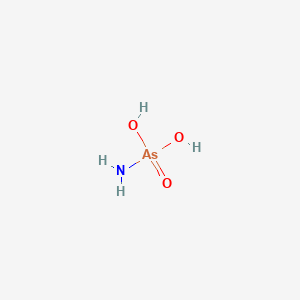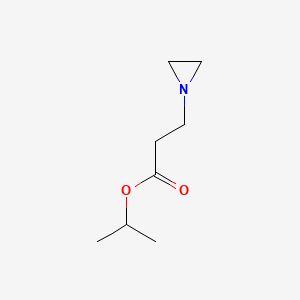
1-Aziridinepropionic acid, isopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aziridinepropionic acid, isopropyl ester is an organic compound with the molecular formula C8H15NO2. It is a derivative of aziridine, a three-membered nitrogen-containing ring, and isopropyl ester, which is commonly used in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Aziridinepropionic acid, isopropyl ester can be synthesized through the esterification of 1-aziridinepropionic acid with isopropanol in the presence of a strong acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Aziridinepropionic acid, isopropyl ester undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Polymerization: The compound can undergo ring-opening polymerization to form polyamines, which have applications in materials science.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include amines, alcohols, and thiols.
Polymerization: The polymerization process can be initiated by cationic or anionic catalysts, depending on the desired polymer structure.
Major Products Formed
Nucleophilic Ring Opening: Substituted amines, alcohols, and thiols.
Polymerization: Polyamines with various structures and properties.
Wissenschaftliche Forschungsanwendungen
1-Aziridinepropionic acid, isopropyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Aziridinepropionic acid, isopropyl ester involves the nucleophilic ring opening of the aziridine ring. This reaction can be catalyzed by Lewis acids or other activating agents, leading to the formation of reactive intermediates that can further react with various nucleophiles . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: A simpler three-membered nitrogen-containing ring compound.
Aziridinepropanoic acid: A derivative of aziridine with a propanoic acid group.
Eigenschaften
CAS-Nummer |
23693-83-6 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
propan-2-yl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C8H15NO2/c1-7(2)11-8(10)3-4-9-5-6-9/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
HBFJDSDDZWBGGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CCN1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


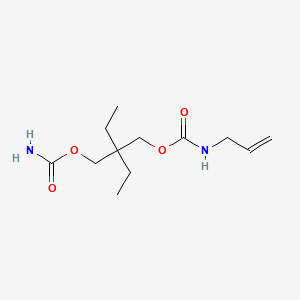
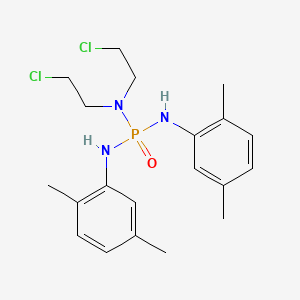
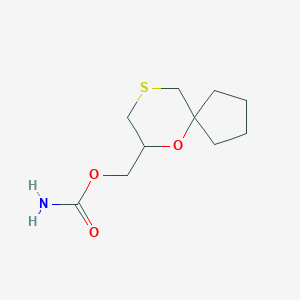
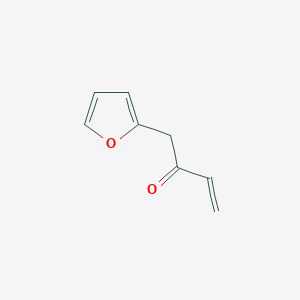
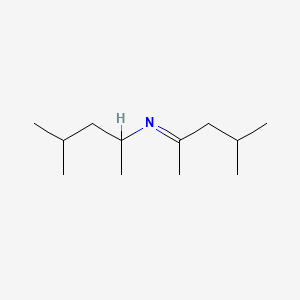

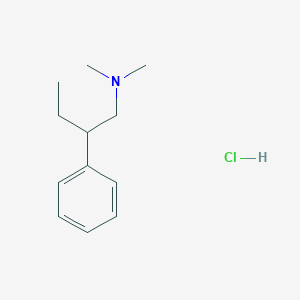
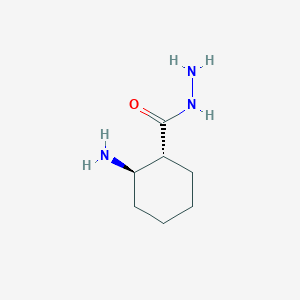
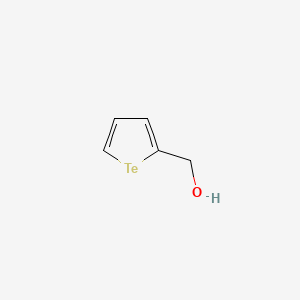
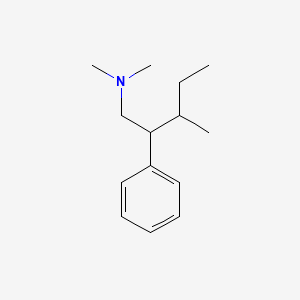

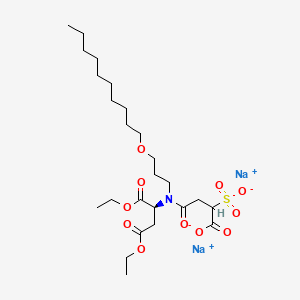
![Benzenamine, N-[2-(4-nitrophenoxy)ethyl]-](/img/structure/B14694649.png)
